REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CSC.[CH3:10][C:11]1[S:12][C:13]([CH2:17][OH:18])=[C:14]([CH3:16])[N:15]=1.C(N(CC)CC)C>C(Cl)Cl.CCOCC.CCOC(C)=O.CCCCCC>[CH3:10][C:11]1[S:12][C:13]([CH:17]=[O:18])=[C:14]([CH3:16])[N:15]=1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
1.181 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C)CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
EtOAc Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
before warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×25 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with NaHCO3(aq) (25 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1SC(=C(N1)C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |